Cas no 77893-71-1 (3,5-Dibromothiophene-2-sulfonamide)

3,5-Dibromothiophene-2-sulfonamide is a brominated thiophene derivative with a sulfonamide functional group, offering utility as a versatile intermediate in organic synthesis and pharmaceutical research. Its bromine substituents enhance reactivity for further functionalization, making it valuable in cross-coupling reactions and heterocyclic chemistry. The sulfonamide moiety contributes to potential biological activity, often explored in medicinal chemistry for enzyme inhibition or drug development. This compound exhibits stability under standard conditions, ensuring consistent handling and storage. Its structural features make it a useful building block for constructing complex molecules, particularly in the development of sulfur-containing heterocycles or bioactive compounds.
3,5-Dibromothiophene-2-sulfonamide structure
77893-71-1 structure
商品名:3,5-Dibromothiophene-2-sulfonamide
CAS番号:77893-71-1
MF:C4H3Br2NO2S2
メガワット:321.010116815567
CID:6047469
PubChem ID:2740055

3,5-Dibromothiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • EN300-6883149
    • 3,5-dibromothiophene-2-sulfonamide
    • 77893-71-1
    • 3,5-Dibromothiophene-2-sulfonamide
    • インチ: 1S/C4H3Br2NO2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H,(H2,7,8,9)
    • InChIKey: OPOWYTIWJCWPSW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(SC=1S(N)(=O)=O)Br

計算された属性

  • せいみつぶんしりょう: 320.79515g/mol
  • どういたいしつりょう: 318.79720g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 96.8Ų

3,5-Dibromothiophene-2-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6883149-1.0g
3,5-dibromothiophene-2-sulfonamide
77893-71-1 95.0%
1.0g
$699.0 2025-03-12
Enamine
EN300-6883149-0.5g
3,5-dibromothiophene-2-sulfonamide
77893-71-1 95.0%
0.5g
$671.0 2025-03-12
Enamine
EN300-6883149-2.5g
3,5-dibromothiophene-2-sulfonamide
77893-71-1 95.0%
2.5g
$1370.0 2025-03-12
Enamine
EN300-6883149-0.05g
3,5-dibromothiophene-2-sulfonamide
77893-71-1 95.0%
0.05g
$587.0 2025-03-12
Enamine
EN300-6883149-0.25g
3,5-dibromothiophene-2-sulfonamide
77893-71-1 95.0%
0.25g
$642.0 2025-03-12
Enamine
EN300-6883149-10.0g
3,5-dibromothiophene-2-sulfonamide
77893-71-1 95.0%
10.0g
$3007.0 2025-03-12
Enamine
EN300-6883149-5.0g
3,5-dibromothiophene-2-sulfonamide
77893-71-1 95.0%
5.0g
$2028.0 2025-03-12
Enamine
EN300-6883149-0.1g
3,5-dibromothiophene-2-sulfonamide
77893-71-1 95.0%
0.1g
$615.0 2025-03-12

3,5-Dibromothiophene-2-sulfonamide 関連文献

3,5-Dibromothiophene-2-sulfonamideに関する追加情報

Professional Introduction to 3,5-Dibromothiophene-2-sulfonamide (CAS No. 77893-71-1)

3,5-Dibromothiophene-2-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and chemical properties. This compound, identified by the CAS number 77893-71-1, belongs to the thiophene derivatives family, which are widely recognized for their diverse applications in medicinal chemistry and material engineering. The presence of both bromine and sulfur atoms in its molecular structure imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The molecular formula of 3,5-Dibromothiophene-2-sulfonamide is C₆H₄Br₂NO₂S, reflecting its composition of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The sulfonamide functional group (-SO₂NH₂) attached to the thiophene ring enhances its solubility in polar solvents and contributes to its biological activity. This compound has been extensively studied for its potential applications in drug development, particularly as a precursor in the synthesis of bioactive molecules.

In recent years, researchers have been exploring the pharmacological properties of thiophene derivatives, including 3,5-Dibromothiophene-2-sulfonamide. Studies have indicated that this compound exhibits promising antimicrobial and anti-inflammatory effects. The bromine atoms in its structure facilitate various chemical modifications, allowing for the development of novel derivatives with enhanced therapeutic profiles. For instance, modifications at the 2-position of the thiophene ring can lead to compounds with improved binding affinity to biological targets.

The synthesis of 3,5-Dibromothiophene-2-sulfonamide typically involves multi-step organic reactions starting from commercially available thiophene precursors. The introduction of bromine atoms at the 3 and 5 positions is achieved through electrophilic aromatic substitution reactions, while the sulfonamide group is incorporated via nucleophilic substitution or condensation reactions. These synthetic pathways highlight the compound's versatility as a building block in medicinal chemistry.

One of the most intriguing aspects of 3,5-Dibromothiophene-2-sulfonamide is its potential role in materials science. The conjugated system of the thiophene ring combined with electron-withdrawing groups like sulfonamides makes it an excellent candidate for organic electronic applications. Researchers have investigated its use in organic semiconductors and light-emitting diodes (OLEDs), where such compounds can contribute to improved charge transport properties and luminescence efficiency.

The pharmaceutical industry has also shown interest in exploring 3,5-Dibromothiophene-2-sulfonamide as a scaffold for drug discovery. Its structural features allow for interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Preclinical studies have demonstrated that derivatives of this compound can modulate these pathways effectively, suggesting their potential as lead compounds for new therapies.

In conclusion, 3,5-Dibromothiophene-2-sulfonamide (CAS No. 77893-71-1) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its unique structural characteristics enable diverse applications, from drug development to advanced materials. As research continues to uncover new synthetic methodologies and biological activities, this compound is poised to play an increasingly important role in scientific innovation.

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